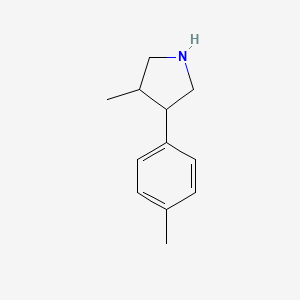

3-Methyl-4-(4-methylphenyl)pyrrolidine

Description

3-Methyl-4-(4-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a methyl group at the 3-position and a 4-methylphenyl substituent at the 4-position of the five-membered nitrogen-containing ring. Pyrrolidines are saturated heterocycles with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their conformational flexibility and ability to engage in hydrogen bonding. The methyl and aryl substituents on this compound likely influence its electronic properties, lipophilicity, and biological activity.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-methyl-4-(4-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-9-3-5-11(6-4-9)12-8-13-7-10(12)2/h3-6,10,12-13H,7-8H2,1-2H3 |

InChI Key |

NDQXOTLRJTZGAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(4-methylphenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with 3-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol .

Industrial Production Methods: Industrial production of 3-Methyl-4-(4-methylphenyl)pyrrolidine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Functionalized pyrrolidines with various substituents.

Scientific Research Applications

3-Methyl-4-(4-methylphenyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analysis and Validation

Modern crystallographic tools like SHELXL and ORTEP-3 are critical for determining pyrrolidine conformations and validating structures . For example:

- Ring Puckering : The Cremer-Pople analysis () quantifies puckering in pyrrolidines. Bulky substituents like 4-methylphenyl may increase $q$ (amplitude), indicating greater deviation from planarity .

- Validation Metrics : Programs like PLATON () check for geometric irregularities, ensuring accurate bond lengths and angles in crystallographic studies.

Biological Activity

3-Methyl-4-(4-methylphenyl)pyrrolidine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a pyrrolidine ring substituted with a methyl group and a para-methylphenyl group. This specific arrangement contributes to its biological activity, making it a valuable candidate for further research.

Biological Activities

1. Antimicrobial Properties

Research has indicated that 3-Methyl-4-(4-methylphenyl)pyrrolidine exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, derivatives of pyrrolidine compounds have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL for different strains, including Bacillus subtilis and Escherichia coli .

2. Anticancer Potential

The compound's potential as an anticancer agent has been investigated through various studies. It is believed to interact with specific molecular targets involved in cell proliferation, potentially leading to apoptosis in cancer cells. The mechanism of action may involve the inhibition of enzymes critical for tumor growth .

3. Neuropharmacological Effects

In neuroscience research, 3-Methyl-4-(4-methylphenyl)pyrrolidine has been studied for its effects on neurotransmitter systems. Its role in modulating mood and cognition suggests potential applications in treating neuropsychiatric disorders .

The biological effects of 3-Methyl-4-(4-methylphenyl)pyrrolidine are primarily attributed to its ability to bind to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in signaling pathways that are crucial for cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antibacterial Study : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including 3-Methyl-4-(4-methylphenyl)pyrrolidine. The results indicated significant inhibition against E. coli and Pseudomonas aeruginosa, with MIC values supporting its use as a potential antibacterial agent .

- Anticancer Activity : In another investigation, the compound was tested against various cancer cell lines, revealing promising results with IC50 values indicating effective cytotoxicity .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.